Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

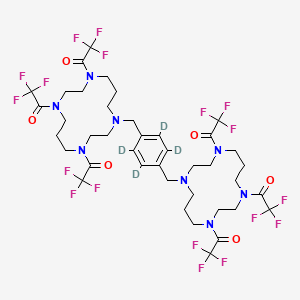

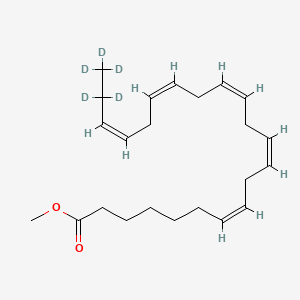

Plerixafor hexa(trifluoroacetate)-d4 is a deuterated form of plerixafor, a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This compound is primarily used in combination with granulocyte-colony stimulating factor to mobilize hematopoietic stem cells to the peripheral blood for collection and autologous transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of plerixafor involves the use of cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker. The retrosynthetic analysis of plerixafor can be summarized as follows:

- Introduction of protective groups at the three nitrogen atoms of cyclam.

- Reaction of trisubstituted cyclams with para-xylylene dihalide to afford hexaprotected derivative of plerixafor.

- Removal of the protective groups to complete the synthesis .

Industrial Production Methods

Industrial production of plerixafor typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of protective groups and their subsequent removal is crucial to avoid the formation of byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

Plerixafor hexa(trifluoroacetate)-d4 undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of one functional group with another.

Complexation Reactions: Formation of complexes with metal ions.

Common Reagents and Conditions

Substitution Reactions: Typically involve halogenated compounds and nucleophiles under mild conditions.

Complexation Reactions: Often involve metal salts and plerixafor in aqueous or organic solvents.

Major Products

The major products formed from these reactions include substituted derivatives of plerixafor and metal complexes that can be used for further applications in research and medicine .

Wissenschaftliche Forschungsanwendungen

Plerixafor hexa(trifluoroacetate)-d4 has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: Employed in studies involving cell migration and signaling pathways.

Medicine: Utilized in the mobilization of hematopoietic stem cells for transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma.

Industry: Applied in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Plerixafor hexa(trifluoroacetate)-d4 exerts its effects by inhibiting the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells. This inhibition blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), leading to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood . The molecular targets and pathways involved include the CXCR4 receptor and the SDF-1α ligand, which play a crucial role in the trafficking and homing of hematopoietic stem cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

AMD3100: Another name for plerixafor, used interchangeably in scientific literature.

Mozobil: The brand name for plerixafor, used in clinical settings.

Uniqueness

Plerixafor hexa(trifluoroacetate)-d4 is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in research and clinical applications where prolonged activity is desired .

Eigenschaften

Molekularformel |

C40H48F18N8O6 |

|---|---|

Molekulargewicht |

1082.9 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-[11-[[2,3,5,6-tetradeuterio-4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone |

InChI |

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2/i5D,6D,7D,8D |

InChI-Schlüssel |

ZLIVMLGSJBPBRC-KDWZCNHSSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCCN(CCN(CCCN(CC2)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H])[2H])CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H] |

Kanonische SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)

![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)

![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)